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Introduction
Carbapenem-resistant Klebsiella pneumoniae (CRKP) represents a significant global health

threat due to its extensive drug resistance and the high mortality rates associated with the

infections it causes.[1][2] The therapeutic arsenal against CRKP is limited, often relying on

older agents like polymyxins and aminoglycosides, which have considerable toxicity.[1] Double-

carbapenem therapy (DCT), particularly combinations involving ertapenem, has emerged as a

potential salvage treatment strategy for infections caused by KPC (Klebsiella pneumoniae

carbapenemase)-producing CRKP.[3][4][5] This document provides a detailed overview of the

mechanism, clinical data, and experimental protocols relevant to the use of ertapenem-based

DCT for CRKP infections.

Mechanism of Synergistic Action
The primary rationale for using double-carbapenem therapy hinges on the differential

hydrolysis of carbapenems by carbapenemase enzymes, particularly KPC. Ertapenem is more

readily hydrolyzed by KPC enzymes compared to other carbapenems like meropenem or

doripenem.[1][6]

The proposed mechanism is as follows:
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Sacrificial Inactivation: Ertapenem, having a high affinity for the KPC enzyme, acts as a

"suicide" or sacrificial substrate.[3][7] It preferentially binds to and is hydrolyzed by the

carbapenemase.

Enzyme Sequestration: This interaction effectively consumes or sequesters the KPC

enzyme, reducing the amount of functional enzyme available to hydrolyze other

carbapenems.[1][8][9]

Restoration of Activity: With the carbapenemase occupied by ertapenem, the second, more

stable carbapenem (e.g., meropenem, doripenem) can reach its target—the penicillin-

binding proteins (PBPs)—at a sufficient concentration to exert its bactericidal effect and

inhibit cell wall synthesis.[1][10]

This synergistic interaction allows for the potential use of carbapenems against isolates that

would otherwise be resistant.[1][6]
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Caption: Proposed mechanism of ertapenem-based double-carbapenem therapy.

Clinical Efficacy and Outcomes
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Several retrospective studies and meta-analyses have evaluated the efficacy of DCT for CRKP

infections. While results vary, DCT has shown promise as a therapeutic option, particularly in

salvage situations. A meta-analysis suggested that DCT could be an effective alternative,

demonstrating similar efficacy and lower mortality compared to other treatments for multidrug-

resistant Gram-negative infections.[4][5]

Summary of Clinical Outcome Data

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7291551/
https://pubmed.ncbi.nlm.nih.gov/32527246/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study /
Analysis

Infection
Type(s)

Comparat
or(s)

Clinical
Success
Rate
(DCT)

Microbiol
ogical
Success
Rate
(DCT)

Mortality
Rate
(DCT)

Key
Findings

Giamarello

u et al. (as

cited in

reviews)

BSIs, UTIs,

various

Colistin-

based

Not
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Not
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Lower in
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suggesting
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Mashni et
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severe

infections

Not

applicable

(review)

~70% ~70% ~24%

Compiled

data from 6

clinical

studies and

8 case
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showing

positive

outcomes.

[10]

Li et al.
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Meta-

Analysis)

CRE
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s
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s
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s

(OR=0.44)

DCT was
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with lower

mortality in

CRE

infections.

[4][5]

Oncu et al.

(2015)

Various

CRKP

infections

Not

applicable

(case

series)

39% (7/18) 79%

(11/14)

28% (5/18) Showed

potential

effectivene

ss for

CRKP

infections

with limited
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options.[1]

[6]

De Pascale

et al.

(2017)

Severe

CR-Kp

infections

Standard

Therapy

(colistin,

etc.)

65% (vs.

31.3% in

ST for

colistin-R

strains)

57.9% (vs.

25.9% in

ST for

colistin-R

strains)

29.2% (vs.

47.9% in

ST)

DCT was

associated

with a

significant

reduction

in 28-day

mortality.

[11]

Onal et al.

(2023)

CRKP

Bacteremia

Not

applicable

(case

series)

End-of-

treatment

success

varied by

source

Microbiolog

ical

eradication

associated

with lower

mortality

49% 1-

month

survival in

salvage

therapy

Lower

mortality

observed

in UTIs as

the source

of

bacteremia

.[12]

BSI: Bloodstream Infection; UTI: Urinary Tract Infection; CRE: Carbapenem-Resistant

Enterobacteriaceae; ST: Standard Therapy; OR: Odds Ratio.

Dosing and Administration
A commonly reported regimen for ertapenem-based DCT is:

Ertapenem: 1 gram administered intravenously once daily.[13]

Meropenem: 2 grams administered as a prolonged infusion (e.g., over 3-4 hours) every 8

hours.[13][14]

Doripenem: 500 mg every 8 hours has also been used in place of meropenem.[13]

It is often recommended to administer the ertapenem dose 1 hour prior to the first dose of the

second carbapenem to ensure the KPC enzyme is saturated.[13] Doses should be adjusted

based on renal function.
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Experimental Protocols
Protocol 1: In Vitro Synergy Testing via Checkerboard
Microdilution Assay
This protocol determines the synergistic, additive, indifferent, or antagonistic effect of two

antimicrobial agents.

1. Materials:

96-well microtiter plates (U-bottom)

Cation-adjusted Mueller-Hinton Broth (CAMHB), prepared at 2x and 1x concentrations

CRKP isolate(s)

Antimicrobial stock solutions (e.g., Meropenem, Ertapenem) of known concentration

Sterile saline or phosphate-buffered saline (PBS)

0.5 McFarland turbidity standard

Multichannel pipette

Incubator (35 ± 2°C)

Microplate reader (optional, for OD measurement)

2. Methodology:

a. Preparation of Bacterial Inoculum:

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the CRKP isolate.

Suspend the colonies in sterile saline or PBS.

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5

x 10⁸ CFU/mL).
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Dilute this suspension 1:100 in 1x CAMHB to achieve a concentration of approximately 1.5 x

10⁶ CFU/mL. This will be the final working inoculum.

b. Plate Setup:

Add 50 µL of 1x CAMHB to all wells of a 96-well plate.

Prepare serial dilutions of the antibiotics. For an 8x8 grid:

Drug A (e.g., Meropenem): In column 1, add 50 µL of a Drug A solution (at 4x the highest

desired final concentration) to the wells in rows A-G. This creates a 2-fold dilution series

down the column.

Drug B (e.g., Ertapenem): In row H, add 50 µL of a Drug B solution (at 4x the highest

desired final concentration) to the wells in columns 1-7. This creates a 2-fold dilution series

across the row.

Use a multichannel pipette to perform serial dilutions. For Drug A, transfer 50 µL from column

1 to column 2, mix, then transfer 50 µL from column 2 to column 3, and so on, up to column

8. Discard the final 50 µL from column 8.

Repeat the process for Drug B, transferring 50 µL from row H to row G, and so on, up to row

A. Discard the final 50 µL from row A.

The result is a matrix of antibiotic combinations. Wells in column 9 can serve as a control for

Drug B alone, and wells in row H as a control for Drug A alone. Well H12 can be a growth

control (no drug).

c. Inoculation and Incubation:

Inoculate each well (except a sterility control well) with 50 µL of the prepared working

inoculum (1.5 x 10⁶ CFU/mL). The final volume in each well will be 100 µL, and the final

bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

Incubate the plate at 35 ± 2°C for 18-24 hours.

d. Data Interpretation:
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Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each

combination by identifying the lowest concentration that completely inhibits visible bacterial

growth.

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

FICI = FICₐ + FIC₈ = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B

in combination / MIC of Drug B alone)

Interpret the FICI value:

Synergy: FICI ≤ 0.5

Additive/Indifference: 0.5 < FICI ≤ 4.0

Antagonism: FICI > 4.0
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Preparation Plate Setup & Execution
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Clinical & Microbiological Assessment

Therapeutic Action
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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